REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([CH2:16][CH3:17])[N:12]=[CH:11][N:10]=1.O>O1CCCC1>[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([CH:16]([CH3:1])[CH3:17])[N:12]=[CH:11][N:10]=1
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Name
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N-butyl lithium
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Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1Cl)CC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred for 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred at -78° C. for one hour
|
Duration
|
1 h
|
Type
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WAIT
|
Details
|
brought to room temperature over a period of 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Chromatography on silica gel (eluant: ethyl acetate/hexane 1:10) yields 3.8 g (71% of the
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1Cl)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |